5-Benzylpyrrolidin-2-one

Description

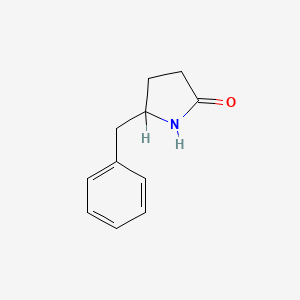

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-benzylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-11-7-6-10(12-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTLWBQZNAXBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14293-06-2 | |

| Record name | 2-Pyrrolidinone, 5-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC248018 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=248018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-benzylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Benzylpyrrolidin 2 One

Established Synthetic Routes to 5-Benzylpyrrolidin-2-one

A variety of synthetic methods have been established for the preparation of this compound and its derivatives. These routes often focus on stereoselectivity, efficiency, and the use of readily available starting materials.

Stereoselective Synthesis Approaches

The stereoselective synthesis of this compound is of paramount importance due to the often stereospecific nature of its biological targets. Several strategies have been developed to control the stereochemistry at the C5 position.

One notable approach involves the use of chiral precursors derived from amino acids. For instance, (S)-5-benzylpyrrolidine-2,4-dione has been synthesized from L-phenylalanine methyl ester hydrochloride. nih.gov This method utilizes the inherent chirality of the amino acid to induce the desired stereochemistry in the final product.

Palladium-catalyzed carboamination reactions have also emerged as a powerful tool for the stereoselective synthesis of 2-benzylpyrrolidine (B112527) derivatives. nih.govnih.gov These reactions involve the coupling of γ-amino alkenes with aryl halides, proceeding with good to excellent diastereoselectivity. nih.govnih.gov The choice of phosphine (B1218219) ligand is crucial for achieving high selectivity. nih.gov For example, the use of ligands like Dpe-phos can influence the reaction's efficiency and stereochemical outcome. nih.gov

Another strategy employs pinane-based chiral auxiliaries to direct the stereoselective formation of the pyrrolidinone ring. beilstein-journals.org This method leverages the rigid bicyclic structure of the pinane (B1207555) skeleton to control the facial selectivity of key bond-forming reactions.

One-Pot Synthesis from Donor–Acceptor Cyclopropanes

A straightforward and efficient one-pot synthesis of 1,5-substituted pyrrolidin-2-ones, including this compound derivatives, has been developed utilizing donor-acceptor (DA) cyclopropanes. mdpi.comnih.govnih.gov This methodology involves the Lewis acid-catalyzed ring-opening of a DA cyclopropane (B1198618) with a primary amine, such as a benzylamine (B48309), to form a γ-amino ester intermediate. mdpi.comnih.govnih.gov This is followed by an in situ lactamization and dealkoxycarbonylation to yield the desired pyrrolidin-2-one. mdpi.comnih.gov

The reaction is versatile, accommodating a wide range of substituted anilines, benzylamines, and various DA cyclopropanes. mdpi.comnih.gov Lewis acids such as Y(OTf)₃ and Ni(ClO₄)₂·6H₂O have been shown to be effective catalysts for this transformation. mdpi.comnih.gov In this process, the donor-acceptor cyclopropanes function as 1,4-C,C-dielectrophiles, while the amines act as 1,1-dinucleophiles. mdpi.comnih.gov

Table 1: Lewis Acids in One-Pot Synthesis of this compound Derivatives from DA Cyclopropanes

| Lewis Acid Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Y(OTf)₃ | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, Aniline | 5-Phenyl-1-phenylpyrrolidin-2-one | nih.gov |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an atom-economical and efficient route to complex molecules. mdpi.comfrontiersin.orgtandfonline.com While a specific MCR for the direct synthesis of unsubstituted this compound is not extensively detailed, the principles of MCRs can be applied to construct the pyrrolidinone core with a benzyl (B1604629) substituent at the 5-position.

One plausible strategy involves a [3+2] cycloaddition reaction using an azomethine ylide. tandfonline.com The azomethine ylide can be generated in situ from the condensation of an amino acid ester (derived from phenylalanine to introduce the benzyl group) and an aldehyde. This intermediate can then react with a suitable dipolarophile to construct the pyrrolidinone ring.

MCRs are advantageous as they reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of molecular diversity. frontiersin.org The development of novel MCRs for the synthesis of pyrrolidine (B122466) derivatives remains an active area of research. tandfonline.com

Iron-Mediated Cross-Coupling Reactions for Arylation

Iron-catalyzed cross-coupling reactions have gained prominence as a cost-effective and environmentally benign alternative to palladium-catalyzed methods. A notable application is the synthesis of (R)-5-benzylpyrrolidin-2-one. rsc.org This is achieved through the iron-mediated cross-coupling of (R)-5-(bromomethyl)pyrrolidin-2-one with a Grignard reagent, such as phenylmagnesium bromide. rsc.org

The reaction typically employs an iron catalyst like iron(III) acetylacetonate (B107027) (Fe(acac)₃) in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA). rsc.org This method provides a direct way to introduce the benzyl group at the C5 position of the pyrrolidinone ring. rsc.org

Table 2: Iron-Catalyzed Synthesis of (R)-5-Benzylpyrrolidin-2-one

| Iron Catalyst | Ligand | Reactants | Product | Reference |

|---|

Alternative Synthesis Methods to Reduce Stages

Efforts to streamline the synthesis of pyrrolidinone derivatives have led to the development of methods that reduce the number of reaction steps. For example, an alternative synthesis for 4-(aminomethyl)-1-benzylpyrrolidin-2-one analogues was developed that reduced the synthetic sequence from six to four stages. uran.uauran.ua This improved route also avoided the use of hazardous reagents like sodium azide. uran.uauran.ua

The initial six-stage synthesis involved multiple protection and deprotection steps. The optimized four-stage synthesis begins with the reaction of itaconic acid and a substituted benzylamine to form 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid. uran.ua This is then converted to the corresponding amide, which undergoes further transformations to yield the final product. uran.ua This approach highlights a key principle in modern synthetic chemistry: the development of more concise and efficient reaction pathways.

Novel Catalytic Systems for this compound Synthesis

The exploration of novel catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of synthetic routes to this compound. Recent advancements have focused on the use of various metal catalysts and organocatalysts.

As mentioned, iron catalysts are being increasingly used for cross-coupling reactions to form C-C bonds. rsc.orgnih.govrsc.org Their low cost and toxicity make them attractive alternatives to precious metal catalysts.

Palladium catalysis continues to be refined for the synthesis of pyrrolidine derivatives. Tandem N-arylation/carboamination reactions catalyzed by palladium complexes allow for the one-pot synthesis of N-aryl-2-benzylpyrrolidines from γ-amino alkenes and two different aryl bromides. nih.gov The selectivity of this process is controlled by the in situ modification of the palladium catalyst through ligand exchange. nih.gov

Lewis acids, such as yttrium triflate (Y(OTf)₃) and nickel perchlorate (B79767) (Ni(ClO₄)₂·6H₂O), have proven effective in catalyzing the one-pot synthesis of pyrrolidin-2-ones from donor-acceptor cyclopropanes. mdpi.comnih.gov These catalysts facilitate the key ring-opening and cyclization steps.

Furthermore, the development of hierarchical nano-ZSM-5 zeolites as catalysts is an emerging area. rsc.org While not yet specifically applied to this compound synthesis, their unique structural and acidic properties could offer new possibilities for catalyzing the formation of the pyrrolidinone ring.

The ongoing development of novel catalytic systems holds the promise of even more efficient, selective, and environmentally friendly methods for the synthesis of this compound and its derivatives.

Lewis Acid Catalysis in Ring Opening and Lactamization

Lewis acid catalysis plays a pivotal role in the synthesis of substituted pyrrolidin-2-ones, including derivatives structurally related to this compound. wikipedia.org A prominent strategy involves the Lewis acid-catalyzed ring-opening of donor-acceptor (DA) cyclopropanes by primary amines, such as anilines and benzylamines, which act as 1,1-dinucleophiles. nih.govmdpi.com This reaction proceeds through the formation of a γ-amino ester intermediate, which then undergoes in situ lactamization to yield the desired 1,5-substituted pyrrolidin-2-one. nih.govmdpi.com

The process begins with a Lewis acid initiating the opening of the three-membered ring of the DA cyclopropane, which behaves as a 1,4-C,C-dielectrophile. nih.govmdpi.com Various Lewis acids have been screened for this transformation, with their effectiveness varying depending on the specific substrates and reaction conditions. For instance, in the reaction of a model cyclopropane with aniline, Lewis acids like Fe(OTf)₃, Sc(OTf)₃, and Zn(OTf)₂ were found to effectively promote the formation of the acyclic γ-amino ester product. nih.gov Subsequent heating in the presence of an acid, such as acetic acid, facilitates the cyclization (lactamization) to the pyrrolidinone ring. mdpi.com This methodology has been successfully applied to a broad range of primary amines and DA cyclopropanes, showcasing its versatility. mdpi.comresearchgate.net

| Lewis Acid Catalyst | Reactants | Product Type | Key Feature | Reference |

| Y(OTf)₃, Ni(ClO₄)₂ | Donor-Acceptor Cyclopropanes, Primary Amines (Anilines, Benzylamines) | 1,5-Disubstituted Pyrrolidin-2-ones | One-pot process involving ring-opening, lactamization, and dealkoxycarbonylation. | mdpi.com |

| Fe(OTf)₃, Sc(OTf)₃, Zn(OTf)₂ | Donor-Acceptor Cyclopropanes, Aniline | Acyclic γ-amino ester (intermediate) | Catalyzes the initial ring-opening step. | nih.gov |

| BF₃-etherate | N-benzyl-hydroxypyrrolidin-2-one, Allyl bromide, Zn | 5-Allyl-1-benzylpyrrolidin-2-one | Generates a cyclic N-acyliminium ion intermediate which is then alkylated. | sorbonne-universite.fr |

This approach provides a direct and efficient route to pharmacologically relevant 1,5-diarylpyrrolidin-2-ones and 5-aryl-1-benzylpyrrolidin-2-ones. nih.govresearchgate.net

Cobalt(III) and Iron(III) Catalyzed Reactions

Transition-metal catalysis, particularly with earth-abundant metals like iron and cobalt, offers powerful and sustainable methods for forming C-N bonds in the synthesis of N-heterocycles. nih.govprinceton.edu In the context of this compound, iron(III) catalysis has been specifically demonstrated as an effective method for its synthesis.

A notable example is the iron(III)-catalyzed cross-coupling reaction between a Grignard reagent and a chiral starting material, (R)-5-(bromomethyl)pyrrolidin-2-one. rsc.orgrsc.org The reaction, utilizing Fe(acac)₃ as the catalyst, successfully yielded (R)-5-benzylpyrrolidin-2-one. rsc.orgrsc.org This approach was explored after other common transition-metal-catalyzed methods, such as those using copper(I) and palladium(II), failed to produce the desired arylation. rsc.org The success of the iron(III) catalyst highlights its unique reactivity. rsc.org The investigation also extended to cobalt(III) catalysts, indicating a broader interest in these first-row transition metals for such transformations. princeton.edursc.org

Iron catalysts are also known to be highly active in intramolecular C-H amination reactions using organic azides to form pyrrolidines, showcasing their utility in constructing the pyrrolidine ring system through different mechanistic pathways. nih.govderpharmachemica.com Similarly, cobalt complexes have been developed for various catalytic applications, including the synthesis of pyrrolidines from primary amines. researchgate.netntu.edu.sg

| Catalyst | Substrates | Product | Reaction Type | Reference |

| Fe(acac)₃ | (R)-5-(bromomethyl)pyrrolidin-2-one, Phenylmagnesium bromide | (R)-5-Benzylpyrrolidin-2-one | Cross-coupling | rsc.orgrsc.org |

| Iron Salts (e.g., FeI₂) | Organic Azides | Pyrrolidines | Intramolecular C-H Amination | nih.gov |

| Co(NTf₂)₂, (p-anisyl)triphos | Levulinic Acid, Primary Amines | Pyrrolidines/Pyrrolidinones | Reductive Amination/Cyclization | researchgate.net |

Derivatization Strategies for this compound Core

The this compound scaffold can be chemically modified at several positions, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the benzyl moiety, the pyrrolidinone ring itself, or can be designed to control the stereochemical outcome of the reactions.

Functionalization at the Benzyl Moiety

The benzyl group presents an aromatic ring that is amenable to electrophilic aromatic substitution reactions. mnstate.eduuoanbar.edu.iq Standard aromatic functionalization chemistries can be applied to introduce a variety of substituents onto the phenyl ring, thereby modulating the properties of the parent molecule.

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. mnstate.eduuoanbar.edu.iq The nitro group is a meta-director and can be subsequently reduced to an amino group (-NH₂), which is an ortho-, para-director. mnstate.edu

Halogenation: The introduction of halogen atoms (e.g., -Br, -Cl) can be achieved using reagents like Br₂ with a Lewis acid catalyst such as FeBr₃. libretexts.org

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids like AlCl₃, allow for the introduction of alkyl (R-) and acyl (R-C(=O)-) groups, respectively. libretexts.org Acylation followed by reduction provides a reliable method for introducing primary alkyl groups. mnstate.edu

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) installs a sulfonic acid (-SO₃H) group, which is a meta-director. uoanbar.edu.iq

Additionally, the benzylic position (the CH₂ group connecting the phenyl and pyrrolidinone rings) is susceptible to free-radical reactions, such as bromination using N-bromosuccinimide (NBS), which can introduce a functional handle for further substitution. mnstate.edu

Modifications of the Pyrrolidinone Ring

The pyrrolidinone ring offers multiple sites for modification, including the nitrogen atom and the α-carbon (C3) to the carbonyl group.

N-Functionalization: The nitrogen atom of the lactam can undergo nucleophilic reactions such as N-alkylation and N-acylation. rsc.orgcymitquimica.com For instance, N-benzoyl groups are commonly employed as protecting groups, though their stability can be an issue under certain basic conditions. rsc.org The choice of an N-protecting group, like benzoyl (Bz), tert-butyloxycarbonyl (Boc), or methoxymethyl (MOM), is often a critical consideration in multi-step syntheses. rsc.orgrsc.org

C3-Functionalization: The carbon atom at the 3-position can be deprotonated using a strong base like n-butyllithium to form an enolate, which can then react with various electrophiles. psu.edu For example, treatment of this compound with n-butyllithium-TMEDA followed by an alkyl halide (e.g., heptyl bromide) leads to the formation of 3-alkyl-5-benzylpyrrolidinones. psu.edu Similarly, C3-acylation can be achieved by reacting the enolate with acyl chlorides. psu.edunih.gov However, C-acylation can sometimes be challenging due to competing O-acylation. nih.gov

Stereochemical Control in Derivatization Reactions

Controlling the stereochemistry during the synthesis and derivatization of pyrrolidinones is crucial for accessing enantiomerically pure compounds. Several strategies have been developed to achieve high levels of stereocontrol.

One approach involves using a chiral auxiliary. For instance, an atropisomeric C–N axis in an N-aryl substituted lactam can effectively control the stereochemical outcome of ring substitution reactions. researchgate.net The reactions of lithium enolates derived from such lactams with various electrophiles proceed with high diastereoselectivity, which upon dearylation, yield 3,5-cis-disubstituted-2-pyrrolidinone derivatives. researchgate.net

Another powerful method is the asymmetric intramolecular Michael reaction. rsc.orgrsc.org The cyclization of acyclic amino-ester precursors using a chiral amine, such as (R)- or (S)-1-phenylethylamine, can produce chiral pyrrolidine derivatives with good to excellent enantiomeric excess. rsc.orgrsc.org Furthermore, multifunctional catalysis can be employed to achieve highly diastereo- and enantioselective synthesis of 5-substituted 3-pyrrolidin-2-ones via vinylogous Michael additions. nih.gov

The stereoselective synthesis of trans-2,5-disubstituted pyrrolidines has also been accomplished from enantiopure homoallylic sulfonamides via iodocyclization, highlighting a pathway to control the relative stereochemistry at the C2 and C5 positions. nih.gov

| Strategy | Method | Outcome | Key Feature | Reference |

| Chiral Auxiliary | Atropisomeric N-aryl lactam enolate alkylation | 3,5-cis-disubstituted-2-pyrrolidinones | C-N axial chirality directs the approach of the electrophile. | researchgate.net |

| Asymmetric Catalysis | Intramolecular Michael reaction with a chiral amine | Enantiomerically enriched pyrrolidines | Chiral catalyst induces facial selectivity in the cyclization step. | rsc.orgrsc.org |

| Substrate Control | Iodocyclization of enantiopure homoallylic sulfonamides | Enantiopure trans-2,5-disubstituted pyrrolidines | The stereochemistry of the starting material dictates the product's stereochemistry. | nih.gov |

Nucleophilic Substitution Reactions of Derivatives

Derivatives of this compound can serve as electrophilic precursors in nucleophilic substitution reactions to introduce further diversity at the 5-position. A key strategy involves converting the 5-position into a good leaving group.

For example, the benzotriazole (B28993) methodology provides an effective route to 1,5-disubstituted pyrrolidin-2-ones. organic-chemistry.org In this approach, 5-(benzotriazol-1-yl)-1-substituted-pyrrolidin-2-ones are used as stable intermediates. organic-chemistry.org The benzotriazolyl group at the C5 position acts as an excellent leaving group and can be displaced by a variety of nucleophiles, including allylsilanes, organozinc reagents, and phosphorus compounds, in good yields. organic-chemistry.org

Another approach involves the in situ generation of a cyclic N-acyliminium ion from a precursor like an N-substituted-5-hydroxy-2-pyrrolidinone. sorbonne-universite.fr These reactive electrophilic intermediates can then be coupled with various organometallic nucleophiles, such as organozinc reagents, to afford 5-substituted-2-pyrrolidinones. sorbonne-universite.fr For example, the reaction of N-benzyl-5-hydroxypyrrolidin-2-one with an allyl-zinc reagent in the presence of a Lewis acid yields 5-allyl-1-benzylpyrrolidin-2-one. sorbonne-universite.fr

Advanced Structural and Spectroscopic Characterization of 5 Benzylpyrrolidin 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 5-benzylpyrrolidin-2-one in the solution state. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the primary structure of this compound. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the assignment of each atom in the molecule.

In a typical ¹H NMR spectrum of this compound recorded in chloroform-d (B32938) (CDCl₃), the aromatic protons of the benzyl (B1604629) group appear in the downfield region (δ 7.15-7.35 ppm). The proton attached to the chiral center at C5 typically resonates around δ 3.88 ppm. The methylene (B1212753) protons of the pyrrolidinone ring appear as complex multiplets in the upfield region, and the N-H proton of the lactam gives a broad signal.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon (C=O) of the lactam appearing significantly downfield (around 176 ppm). The aromatic carbons are observed in the δ 126-137 ppm range, while the aliphatic carbons of the pyrrolidinone ring are found further upfield.

Table 1: Representative ¹H and ¹³C NMR Data for this compound and a Derivative

| Compound | Nucleus | Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| This compound | ¹H | 7.31 (t, J = 7.5 Hz, 2H) | Aromatic protons (meta) |

| ¹H | 7.24 (t, J = 7.4 Hz, 1H) | Aromatic proton (para) | |

| ¹H | 7.17 (d, J = 7.3 Hz, 2H) | Aromatic protons (ortho) | |

| ¹H | 6.02 (br, 1H) | N-H proton | |

| ¹H | 3.88 (m, 1H) | C5-H | |

| ¹H | 3.00-2.85 (m, 2H) | Benzyl CH₂ | |

| ¹H | 2.50-2.30 (m, 2H) | Ring CH₂ | |

| ¹H | 2.00-1.80 (m, 2H) | Ring CH₂ | |

| (R)-N-(methoxymethyl)-5-benzylpyrrolidin-2-one | ¹³C | 176.45 | C=O (C2) |

| ¹³C | 136.96 | Aromatic C (ipso) | |

| ¹³C | 129.22 | Aromatic C (ortho) | |

| ¹³C | 128.59 | Aromatic C (meta) | |

| ¹³C | 126.70 | Aromatic C (para) | |

| ¹³C | 57.89 | C5 | |

| ¹³C | 39.62 | Benzyl CH₂ | |

| ¹³C | 29.94 | C3 | |

| ¹³C | 23.82 | C4 |

Note: Data is compiled from representative literature values and may vary slightly based on solvent and experimental conditions. cam.ac.ukelsevierpure.com

To unambiguously assign all proton and carbon signals and to determine the compound's stereochemistry, a suite of 2D NMR experiments is employed. elsevierpure.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity of the molecular skeleton, for instance, by showing correlations from the benzyl methylene protons to the C5 carbon of the pyrrolidinone ring and to the ipso-carbon of the phenyl ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. NOESY is particularly valuable for determining the relative stereochemistry and conformation of the molecule in solution. For example, correlations between the C5 proton and specific protons on the benzyl group can help define the preferred orientation of the benzyl substituent.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound and for gaining further structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. This technique is used to confirm that the synthesized compound has the expected atomic composition, distinguishing it from other potential isomers. elsevierpure.comgoogle.com Electrospray ionization (ESI) is a common method used to generate the molecular ions for analysis.

Table 2: Representative HRMS Data for Derivatives of this compound

| Compound/Derivative | Ion Formula | Ion Type | Calculated m/z | Found m/z |

|---|---|---|---|---|

| N-MOM-5-benzylpyrrolidin-2-one | C₁₃H₁₇O₂NNa | [M+Na]⁺ | 242.1152 | 242.1150 |

| A substituted lactam product | C₁₅H₁₆N₂O₂ | [M+H]⁺ | 257.1285 | 257.1288 |

Note: Data is for N-protected derivatives of the parent compound. google.commitchanstey.org

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation that involves isolating the molecular ion, subjecting it to controlled fragmentation, and analyzing the resulting fragment ions. While specific fragmentation studies for this compound are not extensively detailed in the literature, a predictive analysis based on its structure can be made.

Key expected fragmentation pathways would include:

Benzylic Cleavage: The most characteristic fragmentation would be the cleavage of the bond between the pyrrolidinone ring and the benzyl group. This would result in the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91.

Lactam Ring Opening: Fragmentation of the pyrrolidinone ring itself, often initiated by the loss of carbon monoxide (CO, 28 Da), can also occur, leading to a variety of smaller fragment ions that can help confirm the structure of the heterocyclic core.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers a precise and definitive determination of the molecular structure in the solid state. This technique provides atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the absolute connectivity and stereochemistry of the molecule.

The crystal structure of a diastereomer of a substituted this compound derivative has been successfully determined by single-crystal X-ray diffraction. googleapis.com The corresponding data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 2242260, making the detailed structural information publicly available to researchers. googleapis.com This analysis provides incontrovertible proof of the compound's three-dimensional architecture and the spatial arrangement of its substituents.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity

Chiroptical spectroscopy encompasses a set of techniques that provide information about the three-dimensional structure of chiral molecules by probing their differential interaction with polarized light. wikipedia.org For a molecule like this compound, which contains a stereocenter at the 5-position, these methods are indispensable for determining enantiomeric purity and assigning absolute configuration. The two primary chiroptical techniques are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). bhu.ac.in

Optical Rotatory Dispersion (ORD) measures the variation of the optical rotation of a chiral substance as a function of the wavelength of light. wikipedia.org A solution of a chiral compound will rotate the plane of plane-polarized light. The magnitude and direction of this rotation are characteristic of the molecule's structure. For a pair of enantiomers, the rotation will be equal in magnitude but opposite in direction. kud.ac.in The enantiomeric excess (% ee) of a sample can be determined by comparing its measured specific rotation ([α]obs) to the specific rotation of the pure enantiomer ([α]max) at a specific wavelength (commonly the sodium D-line, 589 nm), temperature, and concentration, using the formula:

% ee = ([α]obs / [α]max) × 100

An ORD curve that shows the change in rotation across a range of wavelengths, especially near an absorption band, is known as a Cotton effect. libretexts.orgslideshare.net The sign and shape of the Cotton effect curve can be empirically correlated with the absolute configuration of the molecule.

Circular Dichroism (CD) is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. unica.itmtoz-biolabs.com Enantiomers will produce mirror-image CD spectra, where one enantiomer shows a positive signal (greater absorption of left-circularly polarized light) and the other shows a negative signal of equal magnitude. nih.gov The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. This makes CD an excellent tool for assessing enantiomeric purity. nih.govnih.gov A racemic mixture, having equal amounts of both enantiomers, is CD-silent. nih.gov By creating a calibration curve with samples of known enantiomeric composition, the enantiomeric excess of an unknown sample can be accurately quantified. nih.gov

The table below illustrates hypothetical chiroptical data for the enantiomers of this compound, demonstrating how these values are used to assess purity.

| Compound | Specific Rotation [α]D20 | CD Maximum (λmax) | Molar Ellipticity [θ] at λmax (deg·cm2·dmol-1) |

|---|---|---|---|

| (R)-5-Benzylpyrrolidin-2-one (Pure) | -45.0° | 215 nm | -8000 |

| (S)-5-Benzylpyrrolidin-2-one (Pure) | +45.0° | 215 nm | +8000 |

| Racemic this compound | 0.0° | No Signal | 0 |

| Sample A (90% ee, S-isomer) | +40.5° | 215 nm | +7200 |

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the qualitative analysis of molecular structures. americanpharmaceuticalreview.commdpi.com These methods probe the vibrational energy levels of molecules, providing a unique "fingerprint" based on the functional groups present and their local chemical environment. ksu.edu.sanih.gov For this compound, IR and Raman spectroscopy are crucial for confirming the presence of key functional groups and investigating conformational isomers.

Functional Group Analysis: The vibrational spectrum of this compound is dominated by features from its two main structural components: the γ-lactam (pyrrolidinone) ring and the benzyl substituent.

Pyrrolidinone Ring: The most characteristic vibration is the amide I band (primarily C=O stretching), which for a five-membered γ-lactam ring, typically appears at a relatively high wavenumber (1670-1710 cm⁻¹) in the IR spectrum due to ring strain. The amide II (N-H bending and C-N stretching) and amide III bands are also present.

Benzyl Group: This group gives rise to several distinct signals. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The aliphatic C-H stretching modes of the methylene (-CH₂-) bridge typically appear in the 2850-2960 cm⁻¹ region. theaic.org Aromatic C=C stretching vibrations produce a series of bands in the 1450-1600 cm⁻¹ region. Strong bands in the 690-770 cm⁻¹ range, arising from C-H out-of-plane bending, are characteristic of a monosubstituted benzene (B151609) ring. researchgate.net

Conformational Analysis: The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations, such as envelope or twist forms. The specific conformation can influence the vibrational frequencies, particularly in the low-frequency "fingerprint" region of the spectrum (< 1000 cm⁻¹). nih.govresearchgate.netresearchgate.net Subtle shifts in the positions or changes in the relative intensities of bands in this region can indicate the presence of different conformers in the sample (e.g., in different physical states or solvents). americanpharmaceuticalreview.com Comparing experimental spectra with theoretical spectra calculated for different possible conformers can help elucidate the most stable molecular geometry. nih.gov

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Benzyl Ring | 3030 - 3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | -CH₂- and Ring CH | 2850 - 2980 | Medium-Strong | Medium-Strong |

| C=O Stretch (Amide I) | γ-Lactam | 1670 - 1710 | Very Strong | Medium |

| C=C Stretch (Aromatic) | Benzyl Ring | 1450 - 1610 | Medium-Strong | Strong |

| CH₂ Scissoring | -CH₂- Bridge | ~1450 | Medium | Medium |

| C-N Stretch | γ-Lactam | 1250 - 1350 | Medium | Weak |

| C-H Out-of-Plane Bend | Benzyl Ring (Monosubst.) | 690 - 770 | Strong | Weak |

Computational and Theoretical Investigations of 5 Benzylpyrrolidin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule based on its electronic structure. While specific DFT studies exclusively focused on 5-benzylpyrrolidin-2-one are not prevalent in publicly accessible literature, the methodology has been applied to closely related structures, such as (1-benzyl)-2-(2-alkylaminothiazol-4-yl)benzimidazoles, providing a framework for what such an analysis would reveal. niscpr.res.in

A typical DFT study involves optimizing the molecule's geometry to find its most stable three-dimensional conformation. nih.gov Using a basis set like 6-311G(d,p) or 6-31G(d,p), researchers can calculate a variety of electronic properties. niscpr.res.innih.gov

Key insights from a DFT analysis of this compound would include:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its susceptibility to electronic excitation. niscpr.res.in A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential across the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the carbonyl oxygen would be expected to be a region of high negative potential.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors like electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity. mdpi.com

Spectroscopic Properties: DFT calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR spectra), which can be compared with experimental results to validate the computed structure. epstem.net

These quantum chemical calculations provide a foundational understanding of the molecule's electronic character, guiding predictions about its reactivity, stability, and potential interaction sites.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comvsu.ru This approach provides a view of the dynamic behavior, conformational flexibility, and stability of this compound in various environments, such as in solution or in complex with a biological target. nih.govresearchgate.net

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and Newton's equations of motion are solved for every atom in the system. mdpi.com The simulation progresses over a set period, often ranging from nanoseconds to microseconds, generating a trajectory of atomic positions and velocities. nih.govresearchgate.net

Analysis of an MD simulation trajectory for this compound could reveal:

Conformational Landscape: The simulation can explore the different shapes (conformations) the molecule can adopt, identifying the most stable or frequently occurring ones. nih.govuu.nlfrontiersin.org This is crucial as the molecule's conformation can dictate its biological activity.

Structural Stability: By calculating metrics like the Root Mean Square Deviation (RMSD) over the course of the simulation, researchers can assess the stability of the molecule's structure or its complex with another molecule, such as a protein. mdpi.com

Solvation and Interactions: MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules, providing insights into its solvation shell and hydrogen bonding patterns.

Complex Stability: When simulated in complex with a protein, MD can assess the stability of the binding pose predicted by molecular docking. nih.govresearchgate.net It can reveal how the ligand and protein adjust to each other and the persistence of key interactions, like hydrogen bonds, over time. nih.gov

For instance, in studies of related pyrrolidin-2-one derivatives, MD simulations of up to 100 ns were used to confirm that the compounds form stable complexes with their target protein, acetylcholinesterase. nih.gov

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.govapeejay.eduresearchgate.net This method is instrumental in drug discovery for identifying potential biological targets and elucidating binding mechanisms at a molecular level. researchgate.net

The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity for numerous possible poses. The resulting score, often expressed in terms of binding energy (e.g., kcal/mol), helps rank different ligands or binding modes. mdpi.com

Studies on various derivatives of this compound have demonstrated the utility of this approach. For example, docking studies on novel pyrrolidin-2-one derivatives identified them as potential acetylcholinesterase (AChE) inhibitors for Alzheimer's disease management. nih.gov In one such study, the compounds were docked into the active site of the AChE protein (PDB ID: 4EY7). The results not only predicted the binding poses but also quantified the interactions through docking scores. nih.govresearchgate.net Similarly, derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one were evaluated for their nootropic activity using docking with relevant receptors. uran.ua

Below is a table summarizing representative docking scores for pyrrolidin-2-one derivatives from a study targeting acetylcholinesterase, illustrating how this technique is used to evaluate potential inhibitors.

| Compound | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) |

| 14a | Acetylcholinesterase | -18.59 | Donepezil | -17.257 |

| 14d | Acetylcholinesterase | -18.057 | Donepezil | -17.257 |

Table generated from data in a study on potential acetylcholinesterase inhibitors. nih.gov

These in silico studies are crucial for prioritizing compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are built on the principle that variations in a molecule's structure lead to changes in its activity or properties.

To build a QSAR/QSPR model, a dataset of compounds with known activities (e.g., IC₅₀ values) is required. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors can encode various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Describing charge distribution and electronic properties.

Physicochemical descriptors: Such as logP (lipophilicity).

A mathematical equation is then generated to link these descriptors to the observed activity. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds. nih.gov

Several QSAR studies have been performed on series of compounds containing the pyrrolidin-2-one scaffold. In one study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, a QSAR model was developed that explained 91% of the variance in the data. nih.govresearchgate.net The model showed that the activity was mainly dependent on specific topological and geometrical descriptors. nih.gov In another example, a 3D-QSAR model was developed for pyrrolidin-2-one derivatives as acetylcholinesterase inhibitors, yielding high correlation coefficients (R² = 0.9639) and predictive power (Q² = 0.8779). nih.govresearchgate.net

The table below summarizes the statistical parameters of a QSAR model developed for 5-benzyl-4-thiazolinone derivatives, which are structurally related to the target compound.

| Model Type | Statistical Parameter | Value |

| CoMFA | R² (Correlation Coefficient) | 0.9030 |

| Q² (Predictive Power) | 0.5390 | |

| CoMSIA | R² (Correlation Coefficient) | 0.880 |

| Q² (Predictive Power) | 0.5470 |

Table generated from data in a 3D-QSAR study on influenza neuraminidase inhibitors. nih.gov

These models are valuable tools for rational drug design, helping to guide the synthesis of more potent analogues. nih.govnih.gov

Computational Studies on Template Directing Effects in Material Synthesis

Beyond biological applications, computational methods can explore the role of organic molecules like this compound as structure-directing agents (SDAs) or "templates" in the synthesis of porous inorganic materials like zeolites and aluminophosphates (AlPOs). drexel.eduanl.gov These templates guide the formation of specific microporous structures during crystallization.

Computational modeling can effectively investigate the "goodness of fit" between an organic template and the inorganic framework it is meant to direct. A highly relevant computational study investigated the ability of benzylpyrrolidine (a very close analogue of this compound) and its derivatives to direct the synthesis of the aluminophosphate AlPO-5. nih.gov

Using computer modeling techniques, the study evaluated several key factors: nih.gov

Host-Guest Interaction Energy: This is the energy released when the template molecule is encapsulated within the pores of the inorganic material. A favorable (highly negative) interaction energy is necessary.

Template Packing Density: The ability of template molecules to pack efficiently within the channels of the microporous material is critical. Repulsions between adjacent template molecules can hinder the synthesis.

Interaction Energy Density: The study concluded that the most important factor is not the interaction energy per template molecule, but the total interaction energy per formula unit of the inorganic framework. This accounts for both the strength of the interaction and the packing efficiency.

The research found that benzylpyrrolidine is a viable template for AlPO-5 synthesis. It also predicted that fluorination at the meta position of the benzyl (B1604629) ring would result in an even better template due to enhanced electrostatic interactions, while fluorination at the ortho or para positions would be detrimental due to poor packing caused by fluorine-fluorine repulsion between adjacent molecules. nih.gov These computational predictions provide invaluable guidance for the rational selection and design of organic templates for the synthesis of novel materials. mit.edumdpi.com

Biological and Biochemical Research on 5 Benzylpyrrolidin 2 One Mechanistic Focus

In Vitro Enzyme Inhibition Studies and Mechanistic Investigations

While the broader class of 1,5-disubstituted pyrrolidin-2-ones has been investigated for various biological activities, specific data on the enzyme inhibition profile of 5-Benzylpyrrolidin-2-one is not extensively detailed in the available research.

Identification of Molecular Targets (e.g., kinases, mitochondrial electron transport chain components)

Direct studies identifying specific molecular targets, such as kinases or components of the mitochondrial electron transport chain, for this compound have not been prominently reported. However, research into related structures provides context for the potential targets of this chemical family. For instance, various 1,5-diarylpyrrolidin-2-ones have been identified as selective and effective inhibitors of histone deacetylases (HDACs) 5 and 6, cyclin-dependent kinase CDK2, and tankyrase. nih.gov Additionally, N-substituted polyhydroxypyrrolidines have been synthesized and tested as selective inhibitors of Golgi α-mannosidase II (GMII), a therapeutic target for anticancer drugs. researchgate.net These findings suggest that the pyrrolidin-2-one scaffold is a viable starting point for developing enzyme inhibitors, although specific targets for the unsubstituted this compound remain to be elucidated.

Kinetic and Mechanistic Elucidation of Inhibition

Detailed kinetic and mechanistic studies elucidating the mode of enzyme inhibition by this compound are not available in the reviewed literature. Such studies are crucial for understanding whether an inhibitor acts through competitive, non-competitive, uncompetitive, or mixed mechanisms, which in turn informs its potential therapeutic application. unizg.hr

Studies on Agonist/Activator Roles in Biochemical Pathways

Investigations into the potential agonist or activator roles of this compound in biochemical pathways are scarce. However, research on structurally similar compounds indicates that the pyrrolidinone framework can be part of molecules with agonist activity. For example, Nebracetam, a 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivative, acts as an agonist of the muscarinic (M1) acetylcholine (B1216132) receptor. uran.ua This suggests that while some pyrrolidinones are inhibitors, others can activate specific receptor-mediated pathways.

Receptor Binding Assays and Ligand-Receptor Interaction Studies

Specific receptor binding assays and ligand-receptor interaction studies for this compound are not well-documented. The broader class of 5-aryl-1-benzylpyrrolidones has been shown to function as antagonists at the dual orexin (B13118510) receptor and calcitonin gene-related peptide (CGRP) type I receptors. nih.gov Furthermore, other benzylpiperazine derivatives containing a pyrrolidinyl moiety have been evaluated for their affinity and selectivity for σ1 and σ2 receptors. acs.org These studies highlight the potential for the benzylpyrrolidinone scaffold to interact with various G protein-coupled receptors (GPCRs) and other receptor types, though specific data for this compound is lacking.

Cell-Based Assays for Cellular Pathway Modulation (e.g., cell cycle, protein interactions, signaling pathways)

There is a lack of specific cell-based assay data detailing the effects of this compound on cellular pathways such as the cell cycle, protein-protein interactions (PPIs), or specific signaling cascades. Research on other pyrrolidinone derivatives has shown significant activity in these areas. For example, certain 5-hydoxy-1H-pyrrol-2-(5H)-one derivatives can induce S-phase cell cycle arrest and apoptosis in cancer cell lines. nih.gov Another related compound, 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine (MNP), has been shown to modulate Toll-like receptor (TLR) signaling pathways by inhibiting the activation of NF-κB and IRF3. nih.gov While these findings demonstrate the potential of the pyrrolidinone core structure to influence key cellular processes, they cannot be directly attributed to this compound.

Investigation of Biological Activities in Non-Mammalian Systems (e.g., acaricidal activity in ticks)

While direct studies on this compound are limited, research on a closely related derivative has demonstrated notable activity in non-mammalian systems. A study investigating the larvicidal properties of 5-(2,4-dimethylbenzyl)pyrrolidin-2-one , a compound isolated from the marine actinobacterium Streptomyces VITSVK5 sp., showed significant efficacy against the larvae of the cattle tick Rhipicephalus (Boophilus) microplus. nih.govresearchgate.net

The purified compound was tested at various concentrations, demonstrating a dose-dependent mortality rate. The study calculated the median lethal concentration (LC₅₀) required to kill 50% of the larval population. nih.gov These findings indicate that the benzylpyrrolidin-2-one scaffold is a promising candidate for developing new acaricidal agents to control tick infestations, which are a major cause of economic loss in the dairy sector. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| LC₅₀ | 84.31 ppm |

| LC₉₀ | Data Not Available in Source |

| Regression Coefficient (r²) | 0.889 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Benzylpyrrolidin 2 One Derivatives

Design and Synthesis of Analogs for SAR Exploration

The exploration of the SAR of 5-benzylpyrrolidin-2-one derivatives commences with the strategic design and synthesis of a diverse library of analogs. The primary goal is to introduce systematic modifications to the core structure and observe the resulting changes in biological activity.

A common synthetic strategy involves the modification of the benzyl (B1604629) and pyrrolidinone rings. For instance, researchers have synthesized a series of N-substituted 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzamides, which incorporate the broader pyrrolidinone structural motif. The synthesis of these compounds often starts from readily available precursors, with key steps including cyclization and amidation reactions to introduce diversity at specific positions.

Another approach focuses on creating derivatives with substitutions on the benzyl ring. For example, the synthesis of 1-benzyl-5-bromoindolin-2-one derivatives, which share a similar benzyl-lactam framework, has been reported. These syntheses often involve multi-step sequences, including the introduction of various substituents on the aromatic ring to probe the effects of electronics and sterics on activity.

Furthermore, the development of novel synthetic routes to access 1,5-substituted pyrrolidin-2-ones has broadened the scope of SAR studies. These methods allow for the introduction of a wide range of substituents at both the 1 and 5 positions of the pyrrolidin-2-one ring, providing a powerful tool for systematically exploring the chemical space around this scaffold.

Mapping of Key Structural Features and Pharmacophores for Molecular Interactions

Pharmacophore mapping is a crucial step in understanding the essential structural features required for a molecule's biological activity. It involves identifying the spatial arrangement of key chemical functionalities that are responsible for the interaction with a specific biological target.

For pyrrolidinone-containing compounds, pharmacophore models often highlight the importance of several key features:

Hydrogen Bond Acceptors: The carbonyl oxygen of the pyrrolidin-2-one ring is a prominent hydrogen bond acceptor, often playing a critical role in anchoring the molecule to the target protein.

Hydrophobic Regions: The benzyl group provides a significant hydrophobic region that can engage in van der Waals interactions with nonpolar pockets within the binding site.

Aromatic Features: The phenyl ring of the benzyl group can participate in π-π stacking or cation-π interactions with aromatic amino acid residues of the target.

Hydrogen Bond Donors: Depending on the specific substitutions, introduced amine or hydroxyl groups can act as hydrogen bond donors, forming additional stabilizing interactions.

Computational techniques, such as ligand-based and structure-based pharmacophore modeling, are instrumental in defining these features. By aligning a series of active compounds, researchers can identify a common three-dimensional arrangement of these essential interaction points.

Elucidation of Molecular Determinants for Observed Biological or Physicochemical Properties

Understanding the molecular determinants of activity involves deciphering why certain structural features lead to specific biological or physicochemical outcomes. This is often achieved through a combination of experimental data and computational modeling.

Molecular docking studies, for example, can provide valuable insights into the binding mode of this compound derivatives within the active site of a target protein. These studies can reveal key amino acid residues that interact with specific functional groups on the ligand, explaining the observed SAR. For instance, the orientation of the benzyl group within a hydrophobic pocket can significantly impact binding affinity.

Furthermore, the electronic properties of substituents on the benzyl ring can influence activity. Electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, affecting its ability to form favorable interactions with the target. The stereochemistry of the pyrrolidinone ring is another critical determinant, as different stereoisomers can exhibit vastly different biological activities due to the specific three-dimensional requirements of the binding site.

Correlation between Structural Modifications and Modulation of Activity/Selectivity

A central aspect of SAR studies is to establish a clear correlation between specific structural modifications and the resulting changes in biological activity and selectivity. This is often presented in the form of data tables that compare the potency of different analogs.

Systematic modifications to the this compound scaffold have revealed several key trends:

Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring can have a profound impact on activity. For example, in some series, a halogen or a small alkyl group at the para position of the benzyl ring has been shown to enhance potency, while larger groups may be detrimental.

Modifications of the Pyrrolidinone Ring: Alterations to the pyrrolidinone ring, such as the introduction of substituents at the 3 or 4 positions, can influence both potency and selectivity. The stereochemistry of these substituents is often crucial.

The following interactive table illustrates a hypothetical SAR study on a series of this compound derivatives, showcasing how different substitutions on the benzyl ring can affect their inhibitory activity against a specific enzyme.

| Compound | R1 (para-position of benzyl ring) | IC50 (nM) |

| 1a | H | 150 |

| 1b | F | 75 |

| 1c | Cl | 50 |

| 1d | CH3 | 120 |

| 1e | OCH3 | 200 |

This table is for illustrative purposes and does not represent actual experimental data.

This data suggests that for this particular target, a chloro substituent at the para-position of the benzyl ring is optimal for activity, while a methoxy (B1213986) group is detrimental. Such quantitative data is invaluable for guiding the design of more potent and selective analogs.

Applications of 5 Benzylpyrrolidin 2 One in Advanced Chemical Research and Materials Science

5-Benzylpyrrolidin-2-one as a Chiral Building Block in Asymmetric Synthesis

The pyrrolidine (B122466) ring is a prominent scaffold in a multitude of biologically active compounds, making the stereoselective synthesis of its derivatives a critical endeavor in medicinal chemistry and drug discovery. unipa.itnih.gov this compound, possessing a chiral center at the C-5 position, serves as a versatile chiral building block for the enantioselective synthesis of more complex molecules. The benzyl (B1604629) group not only imparts specific steric and electronic properties but can also be modified or cleaved in subsequent synthetic steps.

The utility of chiral pyrrolidine derivatives is well-established in asymmetric synthesis, where they can act as chiral auxiliaries, ligands for metal catalysts, or key intermediates. unipa.it While direct and extensive studies detailing the use of this compound are not broadly reported, the principles of asymmetric synthesis strongly support its potential. For instance, the closely related (S)-5-benzylpyrrolidine-2,4-dione is recognized as a versatile scaffold for creating bioactive derivatives, with substitutions at the C-3 position being a key area of research. benthamdirect.com The synthesis of this core structure with high enantiomeric purity is a critical step in the development of these novel compounds. benthamdirect.com

The general importance of the pyrrolidinone core in asymmetric synthesis is highlighted by its presence in various psychoactive nootropic agents of the racetam group. uran.ua The synthesis of analogues of these compounds often relies on the availability of chiral pyrrolidinone precursors.

Table 1: Examples of Chiral Pyrrolidine Derivatives in Asymmetric Synthesis

| Pyrrolidine Derivative | Application | Key Features |

| (S)-5-benzylpyrrolidine-2,4-dione | Synthesis of bioactive molecules | Versatile scaffold for C-3 substitution benthamdirect.com |

| Chiral Pyrrolidinone Precursors | Synthesis of racetam analogues | Core structure for nootropic agents uran.ua |

Role in the Synthesis of Complex Polycyclic Molecules

The structural framework of this compound is a valuable starting point for the construction of intricate polycyclic molecules, particularly nitrogen-containing heterocycles. The lactam functionality and the stereocenter at the 5-position provide handles for a variety of chemical transformations, enabling the annulation of additional rings.

A notable application in this area is the use of 1,5-disubstituted pyrrolidin-2-ones, including 5-aryl-1-benzylpyrrolidones, in the synthesis of complex azaheterocycles. nih.gov Research has demonstrated a straightforward synthetic route to these compounds from donor-acceptor cyclopropanes and primary amines like benzylamine (B48309). nih.gov These 1,5-substituted pyrrolidin-2-ones can then undergo further chemical modifications to yield polycyclic structures. For example, they serve as precursors to benz[g]indolizidine derivatives, which are of significant interest in medicinal chemistry and pharmacology. nih.gov

The synthesis involves a Lewis acid-catalyzed opening of a donor-acceptor cyclopropane (B1198618) with a primary amine, followed by in situ lactamization and dealkoxycarbonylation. nih.gov This methodology highlights the utility of the this compound scaffold in building molecular complexity.

Table 2: Synthesis of Polycyclic Molecules from Pyrrolidin-2-one Derivatives

| Starting Material | Reaction Type | Product | Significance |

| 5-Aryl-1-benzylpyrrolidin-2-one | Further modifications | Benz[g]indolizidine derivatives | Access to pharmacologically relevant polycyclic systems nih.gov |

Use as Chemical Probes or Research Tools in Biological Systems

The pyrrolidinone scaffold is a recurring motif in a wide array of biologically active molecules, including pharmaceuticals and natural products. unipa.itnih.gov This prevalence suggests that derivatives of this compound could serve as valuable chemical probes or research tools to investigate biological systems. While specific studies employing this compound as a dedicated chemical probe are not extensively documented, the biological relevance of the broader class of benzylpyrrolidinone derivatives is evident.

For instance, the biosynthesis of the antibiotic anisomycin (B549157) involves a benzylpyrrolidine precursor, underscoring the natural occurrence and biological importance of this structural unit. nih.gov Anisomycin itself is a potent inhibitor of protein synthesis and has been a valuable tool in cell biology research to study cellular processes. nih.gov

Furthermore, derivatives of 1-benzylpyrrolidin-2-one are being explored for their potential nootropic (cognition-enhancing) activities, structurally related to nebracetam. uran.ua The synthesis and biological evaluation of these compounds contribute to our understanding of structure-activity relationships and the mechanisms of cognitive function.

Although direct applications are yet to be widely reported, the inherent biological relevance of the benzylpyrrolidinone core makes this compound and its derivatives promising candidates for the development of novel chemical probes for studying specific biological targets and pathways.

Integration into Polymeric Structures for Advanced Materials (e.g., coreceptors for metal ions)

The incorporation of functional small molecules into polymeric structures is a key strategy for developing advanced materials with tailored properties. The pyrrolidinone moiety, in particular, has been integrated into polymers to impart specific characteristics such as hydrophilicity and biocompatibility. While the direct polymerization of this compound is not a common approach, the functionalization of pre-existing polymers with pyrrolidinone derivatives is a viable strategy.

Polymers containing pyrrolidinone units, such as poly(N-vinylpyrrolidone) (PVP), are known for their ability to form complexes with a variety of molecules and ions. iosrjournals.org This complexing ability is a result of the polar lactam group. Research into polymer-metal complexes has shown that polymers containing coordinating groups can bind to metal ions, leading to materials with interesting catalytic, optical, or electronic properties. iosrjournals.org For example, PVP has been used to form complexes with nickel(II), where the polymer acts as a ligand. iosrjournals.org

Although there is a lack of specific research on the integration of this compound into polymers to act as coreceptors for metal ions, the fundamental chemistry of the pyrrolidinone ring suggests this as a potential area for future investigation. The nitrogen and oxygen atoms of the lactam group could potentially coordinate with metal ions, and the benzyl group at the 5-position could influence the steric and electronic environment of the binding site. The development of functional polymers from pyrrolidinone derivatives remains an active area of research. nih.govresearchgate.netmdpi.com

Application as Template Directing Agents in Zeolite Synthesis

Zeolites are crystalline aluminosilicates with well-defined microporous structures that find widespread use as catalysts, adsorbents, and ion-exchange materials. The synthesis of zeolites with specific framework topologies is often guided by the use of organic molecules known as structure-directing agents (SDAs) or templates. These organic molecules direct the assembly of the inorganic framework around them during the crystallization process.

The use of chiral organic molecules as SDAs can also lead to the synthesis of chiral zeolites, which have potential applications in enantioselective catalysis and separations. The inherent chirality of this compound makes it an interesting candidate for the synthesis of such materials. The principles of host-guest chemistry that govern the interaction between the SDA and the growing inorganic framework are a key area of research in zeolite synthesis.

Emerging Research Directions and Future Perspectives for 5 Benzylpyrrolidin 2 One

Opportunities in Sustainable and Green Synthesis Methodologies

One of the most promising avenues is the use of biocatalysis . Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. For instance, multi-enzyme cascade reactions are being developed for the efficient production of pyrrolidone from renewable feedstocks like L-glutamate. nih.govasm.org This approach not only operates under mild reaction conditions but also offers high conversion rates and productivity. nih.govasm.org Furthermore, engineered enzymes, such as cytochrome P411 variants, have been shown to catalyze the intramolecular C(sp³)-H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. escholarship.orgacs.org Such biocatalytic methods could be adapted for the asymmetric synthesis of 5-Benzylpyrrolidin-2-one, providing access to specific stereoisomers which are often crucial for biological activity.

Additionally, novel synthetic strategies that improve atom economy are being explored. For example, a straightforward route to 1,5-substituted pyrrolidin-2-ones has been developed using donor-acceptor cyclopropanes. nih.gov This method involves a Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring with primary amines, followed by in situ lactamization and dealkoxycarbonylation, offering a more streamlined and efficient synthesis. nih.gov

| Green Synthesis Approach | Key Advantages | Potential Application for this compound |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks, reduced waste. | Asymmetric synthesis of chiral this compound and its derivatives. |

| Microwave-Assisted Organic Synthesis (MAOS) | Accelerated reaction times, increased yields, improved efficiency. | Rapid library synthesis for structure-activity relationship studies. |

| Novel Synthetic Routes | Improved atom economy, fewer reaction steps, simplified purification. | More efficient and cost-effective large-scale production. |

Advanced Computational Design for New Derivatives with Tailored Properties

The integration of computational methods into the drug discovery process has revolutionized the way new therapeutic agents are designed. For this compound, advanced computational tools offer the potential to rationally design novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. By establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds, QSAR models can predict the activity of novel, unsynthesized molecules. nih.govtandfonline.com Both 2D- and 3D-QSAR models have been successfully applied to various pyrrolidinone derivatives to identify key structural features that govern their biological effects, such as antiarrhythmic or neuraminidase inhibitory activities. nih.govnih.govnih.gov These models can guide the design of new this compound analogs with optimized properties.

Molecular docking is another powerful tool that allows researchers to predict the binding orientation of a molecule to its target protein. nih.govnih.gov This provides valuable insights into the molecular interactions that are crucial for biological activity. For pyrrolidinone analogs, docking studies have been used to understand their binding modes with enzymes like cyclooxygenase (COX), lipoxygenase (LOX), and acetylcholinesterase, as well as with other protein targets. nih.govresearchgate.net By visualizing these interactions, medicinal chemists can design modifications to the this compound scaffold that enhance binding affinity and selectivity.

Furthermore, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex, assessing its stability over time. nih.govtandfonline.com MD simulations have been used to support the findings of molecular docking studies on pyrrolidinone derivatives, confirming the stability of the predicted binding modes. researchgate.nettandfonline.com

The combination of these computational techniques enables a comprehensive in silico approach to the design of novel this compound derivatives with tailored properties, ultimately saving time and resources in the drug development pipeline.

| Computational Method | Application in Drug Design | Relevance to this compound |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of new compounds based on their chemical structure. | Design of derivatives with enhanced potency and selectivity. |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to its molecular target. | Understanding key interactions and guiding structural modifications. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to assess the stability of ligand-protein complexes. | Validating docking results and understanding the dynamic nature of binding. |

Exploration of Novel Mechanistic Pathways and Target Identification

While the this compound scaffold is present in compounds with known biological activities, a significant area for future research lies in the exploration of novel mechanistic pathways and the identification of new molecular targets. The structural versatility of this scaffold suggests that its derivatives could interact with a wide range of biological systems in ways that are not yet fully understood.

The pyrrolidinone core is a key feature of the "racetam" class of nootropic drugs, which are known to modulate neurotransmitter systems. uran.ua For example, nebracetam, a related compound, acts as an agonist of the muscarinic M1 acetylcholine (B1216132) receptor. uran.ua This suggests that derivatives of this compound could be explored for their potential to modulate other G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.

Beyond the central nervous system, pyrrolidinone derivatives have been investigated for a plethora of other biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. benthamdirect.com The identification of the specific molecular targets responsible for these activities is a crucial next step. For instance, some pyrrolidine-containing compounds have been found to inhibit enzymes like autotaxin, which is involved in inflammation and cancer. frontiersin.org Chemical proteomics and other target identification technologies could be employed to uncover the direct binding partners of this compound derivatives within the cell.

Moreover, the biosynthesis of natural products containing a benzylpyrrolidine moiety, such as anisomycin (B549157), involves unique enzymatic pathways. nih.gov Studying these pathways could provide inspiration for the design of novel derivatives and the discovery of new enzyme targets.

Challenges and Unaddressed Questions in this compound Research

Despite the promising potential of this compound and its analogs, several challenges and unaddressed questions remain that need to be tackled to fully realize their therapeutic potential.

A primary challenge is achieving high stereoselectivity in the synthesis of chiral derivatives. Many biological targets are stereospecific, meaning that only one enantiomer of a chiral molecule will elicit the desired biological response, while the other may be inactive or even cause unwanted side effects. While biocatalytic methods show promise, the development of robust and scalable stereoselective synthetic routes remains an active area of research. escholarship.orgacs.org

Another significant hurdle is the potential for drug resistance , particularly for derivatives developed as antimicrobial or antiviral agents. As with any therapeutic agent targeting pathogens, the emergence of resistance is a constant threat. nih.gov Future research will need to focus on understanding the mechanisms of potential resistance and designing next-generation compounds that can overcome them.

Furthermore, for many of the reported biological activities of pyrrolidinone derivatives, the precise mechanism of action is not yet fully elucidated. A deeper understanding of how these compounds interact with their biological targets at a molecular level is essential for their rational optimization and clinical development.

Finally, translating promising preclinical findings into clinically successful drugs is a major challenge in pharmaceutical research. Many compounds that show potent activity in vitro or in animal models fail in human clinical trials due to issues with pharmacokinetics, toxicity, or lack of efficacy. Overcoming this translational gap will require a more integrated approach that combines computational modeling, advanced preclinical models, and a thorough understanding of the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Potential for Development as Research Tools in Chemical Biology

Beyond their direct therapeutic applications, derivatives of this compound have the potential to be developed into valuable research tools for chemical biology. Chemical probes are small molecules that are used to study biological systems, and the this compound scaffold could serve as a starting point for the design of such tools.

By incorporating a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, onto the this compound core, it is possible to create molecular probes that can be used to visualize and track their biological targets within living cells. For example, pyrrolidine (B122466) moieties have been incorporated into fluorescent probes for the detection of endogenous hydrogen sulfide. acs.org Similarly, pyrrolidinyl peptide nucleic acid probes have been developed for monitoring specific microRNAs. nih.gov These examples highlight the feasibility of adapting the pyrrolidinone scaffold for probe development.

Furthermore, by attaching a photoreactive group, derivatives of this compound could be converted into photoaffinity labels . These tools are used to covalently link to their target proteins upon exposure to light, allowing for the identification and characterization of previously unknown binding partners.

The development of a suite of chemical probes based on the this compound scaffold would not only facilitate the study of their own mechanisms of action but also provide the broader scientific community with new tools to investigate fundamental biological processes.

Q & A

Basic: What are the common synthetic routes for 5-Benzylpyrrolidin-2-one, and how are reaction progress and purity monitored?

Answer:

The synthesis of this compound typically involves multi-step reactions, including cyclization, alkylation, or substitution reactions. For example, pyrrolidinone derivatives are often synthesized via nucleophilic substitutions or condensation reactions using benzyl halides and pyrrolidinone precursors. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediates, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity and purity . Yield optimization often requires careful control of solvent polarity and temperature, as demonstrated in protocols achieving >90% purity via recrystallization .

Basic: How does the stereochemistry of this compound derivatives influence their biological activity?